Cas no 912569-57-4 (3-(3-Bromophenoxy)-N,N-dimethylpropan-1-amine)

3-(3-Bromophenoxy)-N,N-dimethylpropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(3-Bromophenoxy)-N,N-dimethylpropan-1-amine
- 3-(3-Bromophenoxy)-N,N-dimethylpropylamine
- DTXSID80366873
- AM87415
- MS-22143
- [3-(3-bromophenoxy)propyl]dimethylamine
- 912569-57-4
- N10350
-
- MDL: MFCD03718729
- Inchi: InChI=1S/C11H16BrNO/c1-13(2)7-4-8-14-11-6-3-5-10(12)9-11/h3,5-6,9H,4,7-8H2,1-2H3
- InChI Key: FMYWALTVPROHIA-UHFFFAOYSA-N
- SMILES: CN(C)CCCOC1=CC(=CC=C1)Br
Computed Properties
- Exact Mass: 257.04200
- Monoisotopic Mass: 257.04153g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.5Ų
- XLogP3: 3
Experimental Properties
- PSA: 12.47000
- LogP: 2.77960
3-(3-Bromophenoxy)-N,N-dimethylpropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D597122-1g |
3-(3-Bromophenoxy)-N,N-dimethylpropylamine |
912569-57-4 | 97% | 1g |
$350 | 2024-08-03 | |
Aaron | AR00GW8M-5g |
3-(3-Bromophenoxy)-N,N-dimethylpropylamine |
912569-57-4 | 97% | 5g |
$786.00 | 2025-02-11 | |
1PlusChem | 1P00GW0A-500mg |
3-(3-Bromophenoxy)-N,N-dimethylpropylamine |
912569-57-4 | 97% | 500mg |
$106.00 | 2024-04-20 | |
A2B Chem LLC | AH87178-500mg |
3-(3-Bromophenoxy)-N,N-dimethylpropylamine |
912569-57-4 | 97% | 500mg |
$110.00 | 2024-05-20 | |
Ambeed | A968053-1g |
3-(3-Bromophenoxy)-N,N-dimethylpropylamine |
912569-57-4 | 95% | 1g |
$222.0 | 2024-04-16 | |
eNovation Chemicals LLC | K75392-1g |
3-(3-Bromophenoxy)-N,N-dimethylpropylamine |
912569-57-4 | 97% | 1g |
$381 | 2025-03-03 | |
eNovation Chemicals LLC | K75392-500mg |
3-(3-Bromophenoxy)-N,N-dimethylpropylamine |
912569-57-4 | 97% | 500mg |
$218 | 2023-09-02 | |
1PlusChem | 1P00GW0A-1g |
3-(3-Bromophenoxy)-N,N-dimethylpropylamine |
912569-57-4 | 97% | 1g |
$149.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532185-1g |
3-(3-Bromophenoxy)-N,N-dimethylpropan-1-amine |
912569-57-4 | 98% | 1g |
¥1482.00 | 2024-04-25 | |
eNovation Chemicals LLC | D597122-1g |
3-(3-Bromophenoxy)-N,N-dimethylpropylamine |
912569-57-4 | 97% | 1g |
$350 | 2025-02-27 |
3-(3-Bromophenoxy)-N,N-dimethylpropan-1-amine Related Literature
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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2. Book reviews
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
Additional information on 3-(3-Bromophenoxy)-N,N-dimethylpropan-1-amine
Introduction to 3-(3-Bromophenoxy)-N,N-dimethylpropan-1-amine (CAS No. 912569-57-4)
3-(3-Bromophenoxy)-N,N-dimethylpropan-1-amine, identified by its Chemical Abstracts Service (CAS) number 912569-57-4, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a bromophenyl moiety linked to a dimethylpropan-1-amine backbone, has garnered attention due to its structural versatility and potential applications in drug discovery. The presence of both electrophilic and nucleophilic sites in its structure makes it a valuable intermediate for synthesizing more complex pharmacophores, particularly in the development of novel therapeutic agents.
The bromophenoxy group in this compound plays a crucial role in its reactivity, enabling various coupling reactions such as Suzuki-Miyaura cross-coupling, which is widely employed in medicinal chemistry for constructing biaryl frameworks. These frameworks are often found in biologically active molecules, including many FDA-approved drugs. The N,N-dimethylpropan-1-amine moiety contributes to the compound's lipophilicity and potential for interaction with biological targets, making it a promising candidate for further derivatization and optimization.
Recent advancements in synthetic methodologies have enhanced the accessibility of 3-(3-Bromophenoxy)-N,N-dimethylpropan-1-amine, allowing researchers to explore its utility more efficiently. For instance, modern catalytic systems have improved the yield and selectivity of reactions involving this compound, reducing the need for harsh conditions and minimizing byproduct formation. Such improvements align with the broader trend toward greener chemistry, where sustainability and efficiency are paramount.
In the context of drug discovery, 3-(3-Bromophenoxy)-N,N-dimethylpropan-1-amine has been investigated as a precursor for molecules targeting various diseases. Its structural features make it particularly relevant for developing treatments against neurological disorders, where precise modulation of receptor activity is essential. Additionally, its potential as a building block for kinase inhibitors has been explored, given the importance of kinases in numerous pathological processes. The bromine atom's presence also facilitates further functionalization via transition-metal-catalyzed reactions, expanding its synthetic utility.
The compound's pharmacokinetic properties have been a focus of interest among researchers. Studies suggest that modifications to the dimethylpropan-1-amine moiety can significantly influence metabolic stability and bioavailability. By tuning these parameters, chemists can design derivatives with improved pharmacological profiles. For example, incorporating fluorine atoms or other heteroatoms into the amine group may enhance binding affinity while reducing off-target effects.
Computational modeling has also played a pivotal role in understanding the behavior of 3-(3-Bromophenoxy)-N,N-dimethylpropan-1-amine. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its interactions with biological targets, helping to predict binding modes and optimize lead compounds. These computational approaches complement experimental efforts by offering rapid screening of virtual libraries, thereby accelerating the drug discovery process.
The synthesis of 3-(3-Bromophenoxy)-N,N-dimethylpropan-1-amine itself involves multi-step procedures that require careful optimization. Common starting materials include 3-bromoanisole and N,N-dimethylpropylamine, which undergo nucleophilic substitution followed by purification steps. Advances in flow chemistry have enabled continuous production of this intermediate, improving scalability and reproducibility. Such innovations underscore the dynamic nature of synthetic organic chemistry and its impact on industrial applications.
Future research directions may explore the use of 3-(3-Bromophenoxy)-N,N-dimethylpropan-1-amine in fragment-based drug design (FBDD). Fragments are small molecules that can bind to specific sites on biological targets, providing starting points for larger drug candidates. The structural simplicity and reactivity of this compound make it an ideal candidate for generating diverse fragment libraries. By leveraging high-throughput screening techniques combined with computational analysis, researchers can identify promising hits for further development.
The role of 3-(3-Bromophenoxy)-N,N-dimethylpropan-1-amine in addressing unmet medical needs cannot be overstated. Its versatility as a synthetic intermediate allows for rapid exploration of novel chemical spaces, which is crucial in tackling complex diseases like cancer and neurodegenerative disorders. As our understanding of biological pathways continues to grow, compounds like this will remain indispensable tools in the chemist's arsenal.
In conclusion,3-(3-Bromophenoxy)-N,N-dimethylpropan-1-amine (CAS No. 912569-57-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and synthetic accessibility position it as a valuable resource for researchers aiming to develop innovative therapeutics. By integrating cutting-edge synthetic methods with computational modeling and modern drug discovery strategies,this compound holds immense potential for contributing to future medical breakthroughs.
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